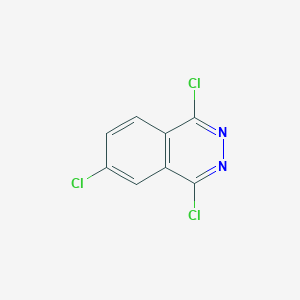1,4,6-Trichlorophthalazine
CAS No.: 178309-37-0
Cat. No.: VC4335748
Molecular Formula: C8H3Cl3N2
Molecular Weight: 233.48
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 178309-37-0 |
|---|---|
| Molecular Formula | C8H3Cl3N2 |
| Molecular Weight | 233.48 |
| IUPAC Name | 1,4,6-trichlorophthalazine |
| Standard InChI | InChI=1S/C8H3Cl3N2/c9-4-1-2-5-6(3-4)8(11)13-12-7(5)10/h1-3H |
| Standard InChI Key | UHLIWROXGHZFPB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=NN=C2Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
1,4,6-Trichlorophthalazine belongs to the phthalazine class, characterized by a bicyclic structure comprising two fused six-membered rings with three chlorine substituents at the 1, 4, and 6 positions. The IUPAC name, 1,4,6-trichlorophthalazine, reflects this substitution pattern. Key identifiers include:
The compound’s planar structure and electron-deficient aromatic system, induced by chlorine atoms, predispose it to nucleophilic substitution reactions. X-ray crystallography data, though unavailable, suggest similarities to hexafluorophthalazine derivatives, where halogen atoms influence molecular packing and intermolecular interactions .
Synthesis and Reaction Pathways
Synthetic Methods
The synthesis of 1,4,6-trichlorophthalazine typically involves halogenation of phthalazine precursors. One route employs the reaction of phthalic anhydride with nitrogen-containing reagents under controlled conditions, followed by chlorination using phosphorus pentachloride () or thionyl chloride (). For example:
This method yields moderate to high purity, though optimization of reaction time and temperature is critical to minimizing byproducts.
Reactivity and Functionalization
The chlorine atoms at positions 1, 4, and 6 are susceptible to nucleophilic substitution, particularly under basic or acidic conditions. Studies on hexafluorophthalazine analogs reveal that methoxide ions () preferentially attack positions ortho and para to nitrogen atoms . For 1,4,6-trichlorophthalazine, similar reactivity is anticipated, enabling the synthesis of derivatives such as methoxy- or amino-substituted phthalazines.
Acid-catalyzed hydrolysis of halogenated phthalazines often yields hydroxylated products, which may tautomerize to lactam forms. For instance, hexafluorophthalazine reacts with water in sulfuric acid to form a lactam structure, a behavior likely shared by 1,4,6-trichlorophthalazine .
Physicochemical Properties
The compound’s physicochemical profile is summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 233.48 g/mol | |
| Melting Point | Not available | |
| Solubility | Insoluble in water | |
| XLogP3 (Partition Coeff) | ~3.5 (estimated) |
The high XLogP3 value indicates significant hydrophobicity, aligning with its structural similarity to polychlorinated aromatics . Solubility in organic solvents such as dichloromethane or tetrahydrofuran is expected but remains unquantified in literature.
Future Research Directions
Key areas for further investigation include:
-
Synthetic Optimization: Developing greener chlorination methods to improve yield and reduce waste.
-
Biological Screening: Evaluating the compound’s efficacy against cancer cell lines and microbial pathogens.
-
Materials Science: Exploring its use in organic semiconductors or coordination polymers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume